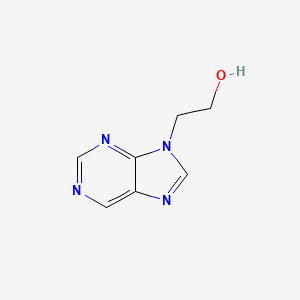

9H-Purine-9-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-ethanol typically involves the reaction of purine derivatives with appropriate alcohols under controlled conditions. One common method includes the reaction of 9H-purine with ethanol in the presence of a catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

9H-Purine-9-ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its role in inhibiting adenosine deaminase, which has implications in cellular signaling and metabolism.

Medicine: Research has explored its potential as an antitumor agent and its effects on cardiovascular and neuroprotective functions.

Industry: It is used in the production of pharmaceuticals and other bioactive compounds

Mecanismo De Acción

The primary mechanism of action of 9H-Purine-9-ethanol involves the inhibition of adenosine deaminase. This enzyme is responsible for the deamination of adenosine, and its inhibition leads to increased levels of adenosine in the body. This can affect various physiological processes, including cellular signaling and immune responses. The compound also selectively inhibits cyclic GMP-specific phosphodiesterase, which plays a role in cardiovascular and neuroprotective effects .

Comparación Con Compuestos Similares

Adenine: A purine derivative with similar structural features.

Guanine: Another purine base with comparable biological activity.

Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

Uniqueness: 9H-Purine-9-ethanol is unique due to its specific inhibitory effects on adenosine deaminase and cyclic GMP-specific phosphodiesterase. This dual inhibition is not commonly observed in other purine derivatives, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

9H-Purine-9-ethanol, a purine derivative, has garnered attention for its significant biological activities, particularly as an adenosine deaminase inhibitor and its potential therapeutic applications in various fields including pharmacology and biochemistry. This article explores its mechanisms of action, comparative studies with similar compounds, and relevant case studies that highlight its biological significance.

This compound functions primarily as a competitive inhibitor of adenosine deaminase (ADA), an enzyme crucial in purine metabolism. By inhibiting ADA, this compound affects the levels of adenosine and deoxyadenosine in the body, which can influence cellular signaling pathways and metabolic processes. The compound has also been shown to inhibit cyclic GMP-specific phosphodiesterase, adding to its unique pharmacological profile compared to other purine derivatives.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Adenine | Purine base involved in nucleic acids | Basic building block of DNA and RNA |

| Guanine | Purine base involved in nucleic acids | Similar structure to adenine |

| Hypoxanthine | Involved in nucleotide metabolism | Naturally occurring purine derivative |

| This compound | Inhibits ADA and cyclic GMP PDE | Dual inhibition not commonly observed in other purines |

Biological Activity and Pharmacological Implications

Research indicates that this compound may exhibit antidepressant and anxiolytic effects , likely due to its modulation of serotonin and dopamine pathways. Preliminary studies suggest that it interacts with neurotransmitter receptors, enhancing its potential as a therapeutic agent for mood disorders.

Case Studies

- Cardioprotection : A study involving novel purine analogues demonstrated that certain derivatives of this compound significantly reduced infarct size in anesthetized rabbits when administered during postconditioning. The most effective analogue showed a reduction from 26.4% to 13.4% infarct size compared to controls, suggesting a strong cardioprotective effect .

- Anti-inflammatory Effects : Another study synthesized 9-cinnamyl-9H-purine derivatives which showed significant inhibition of nitric oxide production in LPS-induced macrophages. The compound demonstrated an IC50 value of 6.4 μM, outperforming resveratrol (IC50: 26.4 μM). This highlights the potential of purine derivatives in modulating inflammatory responses .

Research Findings

Recent findings emphasize the versatility of this compound in various biological contexts:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit ADA is crucial for therapeutic strategies targeting conditions like cancer and autoimmune diseases where adenosine signaling plays a role.

- Neuropharmacological Potential : Its interaction with neurotransmitter systems suggests possible applications in treating anxiety and depression, warranting further investigation into its pharmacokinetics and long-term effects on mental health.

Propiedades

IUPAC Name |

2-purin-9-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c12-2-1-11-5-10-6-3-8-4-9-7(6)11/h3-5,12H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIRADOPOUBNDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N(C=N2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347668 |

Source

|

| Record name | 9H-Purine-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-69-5 |

Source

|

| Record name | 9H-Purine-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.